N-benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5/c19-14-6-8-15(9-7-14)24-18-16(11-23-24)17(21-12-22-18)20-10-13-4-2-1-3-5-13/h1-9,11-12H,10H2,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQLEZIRJKUQME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the reaction of 4-chloro-7H-pyrazolo[3,4-d]pyrimidine with benzylamine and 4-chlorobenzylamine. The reaction is usually carried out in the presence of a catalytic amount of hydrochloric acid (HCl) under reflux conditions . The reaction proceeds through nucleophilic substitution, where the amine groups react with the chloro-substituted pyrazolopyrimidine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Amines, thiols, alkoxides
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups replacing the chloro group.
Scientific Research Applications
Medicinal Chemistry and Drug Development
Kinase Inhibition:
N-benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been identified as a potential inhibitor of Bruton's tyrosine kinase (Btk), which plays a crucial role in B-cell receptor signaling. This inhibition is particularly relevant for treating hematological malignancies such as chronic lymphocytic leukemia (CLL) and other B-cell neoplasms. The compound's ability to disrupt B-cell signaling pathways can lead to apoptosis in malignant cells, making it a candidate for further development as an anti-cancer agent .
Antitumor Activity:
Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit antitumor properties. Studies involving the synthesis of novel pyrazolo[3,4-d]pyrimidine derivatives have shown promising results in inhibiting the growth of various cancer cell lines. These compounds were tested against 60 different cancer types, indicating their broad-spectrum antitumor activity .
Synthesis and Structural Modifications
Synthetic Routes:
The synthesis of this compound typically involves several steps, including the condensation of appropriate precursors. Recent advancements have focused on more efficient synthetic methods that minimize hazardous reagents and reduce waste . The modular synthesis allows for the creation of a library of substituted derivatives, facilitating the identification of compounds with enhanced biological activity.
Structure-Activity Relationship (SAR):
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Variations in substituents can significantly influence the compound's potency and selectivity as a kinase inhibitor. This aspect is crucial for developing targeted therapies that minimize side effects while maximizing therapeutic benefits .
Case Studies and Research Findings
Case Study: Ibrutinib Synthesis
Ibrutinib is a well-known Btk inhibitor derived from pyrazolo[3,4-d]pyrimidine structures. The synthesis of Ibrutinib from similar precursors highlights the relevance of this compound in drug development. The synthetic route described involves fewer steps compared to traditional methods, thus presenting a more economical approach to producing potent kinase inhibitors .
Antitumor Evaluation
In one study, novel derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold were evaluated for their antitumor activity against various cancer cell lines. The results indicated that specific modifications to the core structure significantly enhanced cytotoxicity and selectivity towards cancer cells over normal cells .
Mechanism of Action
The mechanism of action of N-benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit key enzymes and proteins involved in microbial growth and proliferation. For example, it may inhibit enzymes essential for the synthesis of bacterial cell walls, leading to cell lysis and death. Additionally, it may interfere with DNA replication and transcription processes, further inhibiting microbial growth.
Comparison with Similar Compounds
Comparison with Structural Analogues
Pyrazolo[3,4-d]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison:
S29 (1-(2-chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine)
- Key Features : Fluorobenzyl group at position 4; ethyl linker with two chlorine atoms at position 1.
- Activity: Potent anticancer agent against neuroblastoma (SK-N-BE(2) cells) with IC₅₀ of 5.74 ng/mL. Reduces tumor mass in xenograft models but exhibits poor pharmacokinetics due to rapid clearance .
- Advantage: Enhanced specificity for neuroblastoma cells compared to normal cells.
- Limitation: Requires graphene oxide (GO) nanocarriers to mitigate toxicity and improve delivery .
PP2 (1-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine)
- Key Features : Tert-butyl group at position 1; 4-chlorophenyl at position 3.
- Activity : Selective Src kinase inhibitor (IC₅₀ = 1 µM). Used to study NMDA receptor modulation and tyrosine phosphorylation pathways .
- Therapeutic Applications : Antileishmanial activity (selectivity index >10) via inhibition of parasite CK1.2 kinase .
N-(3-Chloro-4-methylphenyl)-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Key Features : 3-Chloro-4-methylphenyl substituent at position 4.
- Molecular weight = 370.24 g/mol .
K402-0035 (1-(4-chlorophenyl)-N-(2-methoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine)
- Key Features : Methoxyethyl group at position 4.
- Applications : Screening compound for kinase inhibition studies; molecular weight = 315.75 g/mol .
Pharmacokinetic and Selectivity Profiles
Structure-Activity Relationship (SAR) Trends
- Position 1 Substituents :
- Position 4 Modifications :
Biological Activity
N-benzyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound with significant potential in medicinal chemistry. Its structure includes a pyrazolo[3,4-d]pyrimidine core, which has been associated with various biological activities, particularly in the field of cancer therapeutics and enzyme inhibition.
- Molecular Formula : CHN
- Molecular Weight : 225.25 g/mol
- CAS Number : 58360-86-4
Biological Activity
The biological activity of this compound has been explored in several studies, highlighting its potential as a therapeutic agent.
1. Anticancer Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit potent anticancer properties. A study focused on the inhibition of key kinases involved in cancer progression demonstrated that this compound can effectively inhibit p70S6 kinase and Akt-1 pathways, which are critical in tumor cell proliferation and survival .
2. Phosphodiesterase Inhibition
This compound has shown promise as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that regulate intracellular levels of cyclic nucleotides, playing a vital role in various cellular processes. The compound demonstrated significant inhibition against human phosphodiesterase V (hPDE-V), which is implicated in cardiovascular diseases .
3. Antimicrobial Activity
In addition to its anticancer and PDE inhibitory effects, this compound has been evaluated for its antimicrobial properties. It was found to possess activity against certain pathogens, indicating its potential as an antimicrobial agent .
Case Study 1: Anticryptosporidial Activity
A recent investigation screened a series of pyrazolopyrimidine derivatives for their efficacy against Cryptosporidium parvum, a parasite responsible for severe gastrointestinal infections. The study revealed that this compound exhibited low EC50 values (< 1 µM), suggesting strong potential for treating cryptosporidiosis .
Case Study 2: Inhibition of Kinases
A detailed examination of the compound's mechanism revealed that it effectively inhibits key signaling pathways in cancer cells. The inhibition of p70S6 kinase and Akt pathways was confirmed through in vitro assays, showcasing its potential as a targeted cancer therapy .
Research Findings Summary Table
Q & A
Q. Example Reaction Table :
| Step | Reagents/Conditions | Product | Key Spectral Data |
|---|---|---|---|
| 1 | 4-Chlorophenyl halide, dry acetonitrile, reflux | Intermediate | IR: 3463 cm⁻¹ (NH₂) |
| 2 | Benzylamine, DCM, room temp | Final compound | ¹H NMR: δ 7.2–8.1 (Ar-H) |
How can researchers optimize reaction yields for pyrazolo[3,4-d]pyrimidine derivatives?
Basic
Key factors include:
Q. Advanced
- Microwave-assisted synthesis : Reduces reaction time for heterocyclic coupling (noted in pyrazolo[3,4-d]pyrimidine analogs in ) .
- Catalytic systems : Pd-mediated cross-coupling for introducing hydrophobic side chains (e.g., RET kinase inhibitor synthesis in ) .
What biological targets are associated with this compound, and how are they validated?
Q. Advanced
- Kinase inhibition : Structural analogs (e.g., PP2 in ) inhibit Src family kinases (IC₅₀ ~100 nM). Use ATP-competitive assays with purified kinases .
- SARS-CoV-2 Mpro : Computational docking (e.g., machine learning in ) predicts binding affinity. Validate via fluorescence resonance energy transfer (FRET) assays .
Q. Example Selectivity Table :
| Kinase | Inhibition by PP2 (10 µM) | Selectivity vs. PP3 (inactive analog) |
|---|---|---|
| Src | 95% | <5% activity |
| Lck | 90% | <5% activity |
| ERK1/2 | No effect | N/A |
| Adapted from |
How can structural modifications enhance kinase selectivity?
Q. Advanced
Q. SAR Example :
| Substituent | Kinase Inhibited | IC₅₀ (nM) |
|---|---|---|
| N-Benzyl | RET | 50 |
| N-Isopropyl | Src | 100 |
| From |
How should researchers address solubility challenges in cellular assays?
Q. Basic
- Solubilization : Use DMSO (60 mg/mL stock) for in vitro studies, with final concentrations ≤0.1% to avoid cytotoxicity .
- Vehicle controls : Include PP3 (inactive analog) to rule out solvent effects .
What methods resolve contradictions between in vitro and cellular activity data?
Q. Advanced
- Cellular uptake assays : Measure intracellular compound levels via LC-MS (e.g., PP2 accumulation in MCF-7 cells) .
- Off-target profiling : Use kinase panels (e.g., 50+ kinases) to identify non-specific interactions .
How is computational modeling applied to inhibitor design?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
